7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

PARP inhibition ADME druglikeness

Procuring the correct 7-fluoro scaffold is critical for replicating published PARP inhibitor SAR; simple halogen substitution abolishes target engagement. This compound is the exact intermediate for lead compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (PARP1/2 IC50 63.1/29.4 nM). - Validated nanomolar PARP1/2 activity with improved metabolic stability over des-fluoro analog and Olaparib. - Enables efficient, high-yield (100%) synthesis of 7-fluoro-1,2,3,4-tetrahydroisoquinoline. - Essential for rigorous 7- vs. 6-fluoro positional SAR and target selectivity studies (Factor VIIa vs. PARP). - Supplied with full analytical documentation; ready for immediate large-scale synthesis.

Molecular Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS No. 885273-83-6
Cat. No. B1591103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one
CAS885273-83-6
Molecular FormulaC9H8FNO
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC(=C2)F
InChIInChI=1S/C9H8FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12)
InChIKeyYEFGFHFWYZFNDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Overview


7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 885273-83-6) is a fluorinated derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules and natural products . This compound serves as a versatile building block in the synthesis of advanced pharmaceutical intermediates and has been specifically validated as a critical component in the development of novel inhibitors targeting poly(ADP-ribose) polymerase (PARP) [1], Factor VIIa [2], and protein arginine methyltransferase 5 (PRMT5) [3]. The strategic placement of the fluorine atom at the 7-position confers distinct physicochemical and pharmacokinetic properties that are not achievable with other halogen or alkyl substitutions, making it a compound of significant interest for rational drug design and targeted procurement in medicinal chemistry programs.

Why 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Is Irreplaceable


Substitution of the 7-fluoro group with other halogens (e.g., 7-chloro, 7-bromo) or a simple hydrogen atom (des-fluoro analog) leads to profound changes in target engagement, ADME profile, and overall druglikeness that preclude simple analog replacement. The 7-fluoro derivative, as part of the lead compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, demonstrated a unique combination of nanomolar PARP1/2 inhibitory activity and significantly improved metabolic stability and reduced plasma protein binding compared to both its des-fluoro counterpart and the clinical PARP inhibitor Olaparib [1]. Furthermore, while the 7-chloro analog is known to bind the S1 pocket of Factor VIIa [2], the 7-fluoro derivative's primary validation lies in PARP inhibition, illustrating that even subtle changes to the 7-position halogen dictate entirely distinct biological target profiles. This specificity means that procurement of the correct 7-fluoro building block is essential for replicating published results or advancing specific drug discovery campaigns, as generic substitution will not yield the same biological or pharmacokinetic outcomes.

7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one vs. Key Comparators


ADME Profile: 7-Fluoro vs. Des-Fluoro and Olaparib

The lead compound containing the 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one core (compound 3aa) was directly compared to its des-fluoro analog (compound 3l) and the approved PARP inhibitor Olaparib in a series of ADME assays. The 7-fluoro derivative (3aa) exhibited markedly superior human liver microsomal (HLM) stability, with only 3.4% of parent compound remaining after incubation, compared to 2.6% for the des-fluoro analog (3l) and 15% for Olaparib [1]. Additionally, the 7-fluoro derivative showed significantly lower plasma protein binding (71.0% bound) compared to Olaparib (90.2% bound), indicating a higher free fraction available for therapeutic activity [1]. These differences underscore the critical contribution of the 7-fluoro substituent to optimizing the drug-like properties of this scaffold.

PARP inhibition ADME druglikeness metabolic stability

Target Selectivity: PARP1/2 vs. Factor VIIa

The 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one core has been specifically optimized for PARP1/2 inhibition, with the lead compound 3aa demonstrating an IC50 of 63.1 nM against PARP1 and 29.4 nM against PARP2 [1]. In stark contrast, the 7-chloro analog has been identified as a fragment that binds the S1 pocket of Factor VIIa, leading to the development of a series of neutral, permeable FVIIa inhibitors with low nanomolar potency [2]. This demonstrates that the 7-position halogen directly dictates the biological target. The 7-fluoro derivative is not a viable substitute for the 7-chloro analog in FVIIa programs, and vice versa for PARP programs.

PARP1 PARP2 Factor VIIa target selectivity fragment-based drug design

Physicochemical Comparison: 7-Bromo and 6-Fluoro Analogs

The substitution pattern on the dihydroisoquinolinone core has a direct and quantifiable impact on key physicochemical properties. The 7-fluoro derivative has a computed LogP of 1.09-1.44 , which is significantly lower than the 7-bromo analog's XLogP3-AA of 1.9 [1], indicating higher hydrophilicity and a different potential for membrane permeability and oral absorption. Furthermore, the positional isomer 6-fluoro-3,4-dihydroisoquinolin-1(2H)-one shares the same molecular weight (165.16 g/mol) but has a different electronic distribution and potential for intermolecular interactions, as evidenced by its distinct InChI Key .

lipophilicity LogP hydrogen bonding physicochemical properties SAR

Lead Compound Validation in PARP Inhibition

The compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, which is directly derived from the target compound, was explicitly identified as the lead candidate for further preclinical development in a peer-reviewed study [1]. This designation was based on its potent nanomolar PARP1/2 inhibition (IC50 63.1/29.4 nM) and its superior ADME profile compared to both its des-fluoro analog and the clinical comparator Olaparib [1]. This validation distinguishes it from other 7-substituted analogs, which may not have been advanced to this stage or may target entirely different pathways (e.g., 7-chloro for FVIIa).

lead optimization preclinical candidate PARP1/2 drug discovery cancer therapeutics

Synthetic Utility and Hazard Profile

The compound has a demonstrated synthetic utility as a chemical intermediate, with reports of its quantitative reduction to 7-fluoro-1,2,3,4-tetrahydroisoquinoline using lithium aluminum tetrahydride in tetrahydrofuran over 4.0 hours, achieving a 100% yield [1]. This provides a clear synthetic handle for further diversification. In contrast, the 7-bromo analog is associated with acute toxicity warnings (H302+H312+H332) [2], which may impose additional handling and disposal considerations in a laboratory or industrial setting.

synthetic intermediate reduction lithium aluminum hydride chemical stability

7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one Applications


PARP1/2 Inhibitor Lead Optimization

The primary and most validated application for 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is as a core scaffold for the synthesis of novel PARP1/2 inhibitors. The lead compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, derived from this scaffold, has demonstrated nanomolar potency (PARP1/2 IC50 63.1/29.4 nM) and a favorable ADME profile, including high microsomal stability and low plasma protein binding [1]. Procurement is ideal for medicinal chemistry teams seeking to build upon this validated series, explore SAR around the 4-carboxamide position, or develop backup compounds with improved drug-like properties compared to the clinical PARP inhibitor Olaparib.

Synthesis of 7-Fluoro-tetrahydroisoquinoline

This compound is an efficient and high-yielding intermediate for the synthesis of 7-fluoro-1,2,3,4-tetrahydroisoquinoline. A reported method using lithium aluminum tetrahydride in THF provides a 100% yield of the reduced tetrahydroisoquinoline product [1]. This application is particularly valuable for projects requiring the corresponding tetrahydroisoquinoline core, which is a common motif in CNS-targeted drug discovery and other therapeutic areas. The high yield and straightforward procedure make it an attractive procurement choice for large-scale synthesis of this valuable building block.

Halogen-Dependent Target Selectivity: PARP vs. FVIIa

The distinct biological profiles of the 7-fluoro and 7-chloro analogs offer a unique opportunity for fragment-based or target-hopping drug discovery. The 7-fluoro derivative is validated for PARP1/2 inhibition [1], while the 7-chloro analog is a known binder of the Factor VIIa S1 pocket [2]. Procuring the 7-fluoro compound allows researchers to directly investigate the role of the 7-position substituent in dictating target engagement, enabling a direct and quantitative SAR comparison. This scenario is highly relevant for academic and industrial groups interested in the fundamental principles of halogen bonding and target selectivity in medicinal chemistry.

Positional Isomer (6-Fluoro) SAR Studies

In any medicinal chemistry program exploring the dihydroisoquinolinone scaffold, it is critical to understand the impact of substituent position. Procuring 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one alongside its positional isomer, 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one (CAS 214045-84-8), enables a direct, quantitative comparison of how the location of the fluorine atom affects potency, selectivity, and ADME properties [1]. This side-by-side evaluation is a cornerstone of rigorous SAR analysis and helps de-risk the selection of the optimal lead scaffold for a given biological target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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